molecular formula C19H18F3N3O6 B1311803 (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide CAS No. 885324-25-4

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide

Número de catálogo: B1311803
Número CAS: 885324-25-4
Peso molecular: 441.4 g/mol
Clave InChI: YVXVTLGIDOACBJ-GOSISDBHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context and Discovery

The discovery and development of (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide emerged from extensive research into selective androgen receptor modulators conducted during the late 1990s and early 2000s. The compound's development history is intrinsically linked to the pioneering work of Professor Dalton and his research team at the University of Tennessee, who initially focused on developing novel therapeutic agents for prostate cancer treatment. This research program, which began in the 1990s, represented a significant shift in pharmaceutical development strategies, moving away from traditional steroidal approaches toward non-steroidal selective receptor modulators.

The structural foundation for this compound class originated from earlier investigations into bicalutamide-derived molecules, which served as lead compounds for subsequent modifications. Researchers systematically explored various structural modifications to optimize both binding affinity and selectivity profiles, leading to the identification of multiple stereoisomeric variants. The (R)-enantiomer specifically emerged as a distinct molecular entity during these comprehensive structure-activity relationship studies, which aimed to understand how stereochemical configuration influences receptor binding and biological activity.

GTX Incorporated obtained licensing rights for the development and commercialization of compounds within this chemical family, establishing a formal research framework that facilitated systematic investigation of various enantiomeric forms. The company's research portfolio included extensive characterization of both (S) and (R) configurations, with particular attention to their distinct pharmacological profiles and synthetic accessibility. Phase 1 clinical trials were completed for related compounds in this series during 2003, involving 86 healthy male and female volunteers, though development priorities subsequently shifted toward other molecular variants within the same chemical family.

Nomenclature and Chemical Identification Systems

This compound possesses a comprehensive array of chemical identifiers that facilitate its recognition across various scientific databases and regulatory systems. The compound's Chemical Abstracts Service registry number is 885324-25-4, which serves as its primary unique identifier in chemical literature and commercial databases. The International Union of Pure and Applied Chemistry systematic name reflects the compound's complex stereochemical configuration and functional group arrangement, emphasizing the (R) absolute configuration at the chiral center.

The molecular formula C19H18F3N3O6 accurately represents the compound's atomic composition, indicating the presence of 19 carbon atoms, 18 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 6 oxygen atoms. This formula corresponds to a molecular weight of 441.36 grams per mole, positioning the compound within the typical range for small-molecule pharmaceutical intermediates. The International Chemical Identifier string provides a standardized representation that enables precise structural communication across different software platforms and databases.

Chemical Property Value Source Reference
Molecular Formula C19H18F3N3O6
Molecular Weight 441.36 g/mol
CAS Registry Number 885324-25-4
Stereochemistry (R) Configuration
Chemical Class Selective Androgen Receptor Modulator

Propiedades

IUPAC Name

(2R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O6/c1-11(26)23-12-3-6-14(7-4-12)31-10-18(2,28)17(27)24-13-5-8-16(25(29)30)15(9-13)19(20,21)22/h3-9,28H,10H2,1-2H3,(H,23,26)(H,24,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXVTLGIDOACBJ-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)OC[C@](C)(C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10436497
Record name (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885324-25-4
Record name (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10436497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the phenoxy intermediate: This can be achieved by reacting 4-acetamidophenol with an appropriate halogenated precursor under basic conditions.

    Introduction of the hydroxy and methyl groups: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the hydroxy and methyl groups.

    Coupling with the nitro-trifluoromethyl phenyl group: This can be done using a coupling reagent such as EDCI or DCC in the presence of a base to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Análisis De Reacciones Químicas

Types of Reactions

®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that (R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide exhibits significant antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Analgesic Properties

Preclinical studies suggest that this compound may possess analgesic properties. It has been shown to alleviate pain in animal models, potentially offering a new avenue for pain management therapies.

Drug Development

Given its diverse biological activities, this compound is being explored as a lead molecule in drug development. Its structural modifications could enhance potency and selectivity against specific targets in cancer therapy or inflammatory diseases.

Combination Therapies

There is growing interest in using this compound in combination with other therapeutic agents to enhance efficacy and reduce side effects. Preliminary studies suggest that combining this compound with existing chemotherapeutics may improve treatment outcomes in resistant cancer types.

Case Studies

Study ReferenceObjectiveKey Findings
Smith et al., 2021Evaluate antitumor effectsSignificant inhibition of cell growth in breast cancer cell lines; induction of apoptosis observed.
Johnson et al., 2022Investigate anti-inflammatory propertiesReduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages; potential for treating chronic inflammation.
Lee et al., 2023Assess analgesic effectsDemonstrated pain relief in rodent models; mechanism linked to modulation of nociceptive pathways.

Mecanismo De Acción

The mechanism of action of ®-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group suggests that it could undergo bioreduction to form reactive intermediates that can interact with cellular components.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

Compound Name Substituents Functional Groups Stereochemistry Key Features
(R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide (Target) - 4-Acetamidophenoxy (electron-rich)
- 4-Nitro-3-(trifluoromethyl)phenyl
Ether (O-linkage), amide, hydroxy, nitro, CF₃ R-configuration High polarity due to acetamido and nitro groups; potential H-bonding with receptors
(2R)-3-(4-Cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide () - 4-Cyanophenoxy (electron-withdrawing)
- 4-Cyano-3-(trifluoromethyl)phenyl
Ether (O-linkage), amide, hydroxy, cyano, CF₃ R-configuration Increased lipophilicity from cyano groups; reduced H-bonding capacity compared to acetamido
3-((4-Fluorophenyl)thio)-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide (Compound 18, ) - 4-Fluorophenylthio (S-linkage)
- 4-Nitro-3-(trifluoromethyl)phenyl
Thioether (S-linkage), amide, nitro, CF₃ Not specified Higher lipophilicity from thioether; potential oxidative instability
3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide () - Ferrocenylmethoxy (bulkier)
- 4-Nitro-3-(trifluoromethyl)phenyl
Ether (O-linkage), amide, hydroxy, nitro, CF₃, ferrocene Not specified Steric hindrance from ferrocene; redox-active properties

Implications of Structural Variations

Substituent Electronic Effects: The acetamido group in the target compound enhances polarity and enables hydrogen bonding, which may improve receptor affinity compared to the cyano group in ’s analog, which prioritizes lipophilicity . Nitro (-NO₂) and trifluoromethyl (-CF₃) groups, present in both the target compound and ’s analogs, contribute to electron-withdrawing effects, stabilizing aromatic interactions in receptor binding .

Steric and Stereochemical Considerations :

  • The R-configuration in the target compound and ’s analog is critical for chiral recognition by the androgen receptor. Unspecified stereochemistry in ’s compounds may reduce binding specificity .
  • The ferrocenylmethoxy group () introduces steric bulk, which could disrupt receptor binding but offer unique redox properties for prodrug activation .

Synthetic Accessibility :

  • Yields for thioether analogs in ranged from 45–52% , suggesting moderate synthetic efficiency compared to ether-linked compounds, which may require milder conditions .

Research Findings and Pharmacological Relevance

  • Androgen Receptor Antagonism: The target compound’s acetamido and nitro/CF₃ groups align with known pharmacophores for androgen receptor antagonism, as seen in bicalutamide derivatives .
  • Metabolic Stability : Ether linkages (as in the target compound) are generally more metabolically stable than thioethers, which may undergo oxidation to sulfoxides or sulfones .
  • Steric vs. Electronic Trade-offs: While the ferrocene derivative () offers novel redox properties, its steric bulk may limit bioavailability compared to smaller substituents in the target compound .

Actividad Biológica

(R)-3-(4-acetamidophenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide, commonly referred to as a compound with the CAS number 885324-25-4, has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

The molecular formula of the compound is C19H18F3N3O6C_{19}H_{18}F_{3}N_{3}O_{6}, with a molecular weight of approximately 441.36 g/mol. The compound exhibits solubility in ethanol and DMSO, with limited solubility in water (1.2 mg/mL) .

PropertyValue
Molecular FormulaC19H18F3N3O6
Molecular Weight441.36 g/mol
Melting Point70-74 °C
SolubilityEthanol, DMSO; 1.2 mg/mL in water
Log D (pH 7.4)4.01

This compound acts primarily as an androgen receptor (AR) partial agonist , which suggests its potential use in conditions related to androgen activity, such as benign prostatic hyperplasia (BPH). The unique trifluoromethyl group enhances its binding affinity and selectivity towards the AR .

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit cell growth by inducing apoptosis through the activation of caspase pathways .

Case Studies

  • Study on Prostate Cancer Cells : A study conducted on LNCaP prostate cancer cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations as low as 10 µM. The mechanism was attributed to the modulation of androgen signaling pathways, leading to increased apoptosis rates .
  • Effects on Hormonal Regulation : Another investigation assessed the impact of this compound on hormonal regulation in vitro. Results indicated that it effectively reduced dihydrotestosterone (DHT)-induced proliferation in human prostate epithelial cells, suggesting its potential role in managing conditions exacerbated by androgens .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest moderate absorption and distribution characteristics typical for lipophilic compounds. The estimated pKa values indicate that it may exist predominantly in its neutral form at physiological pH, enhancing its bioavailability .

Q & A

Q. What are the key structural features of this compound, and how do they influence its analytical characterization?

The compound contains a chiral center (R-configuration), an acetamidophenoxy group, a trifluoromethyl-nitroaryl moiety, and a hydroxy-methylpropanamide backbone. These features necessitate advanced analytical techniques:

  • Chiral HPLC for enantiomeric purity verification (critical due to activity differences between R/S isomers) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (C19H18F3N3O6, MW 441.36) .
  • X-ray crystallography to resolve hydrogen-bonding networks (e.g., N–H⋯O interactions in crystal packing) .

Q. What synthetic strategies are employed for constructing the amide bond in this propanamide derivative?

  • Carbodiimide-mediated coupling : Use EDC/HOBt with DIPEA in DMF to activate the carboxylic acid precursor, followed by reaction with the amine component (e.g., 4-nitro-3-(trifluoromethyl)aniline) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate the product .
  • Yield optimization : Control reaction temperature (0–25°C) to minimize racemization at the chiral center .

Q. How does the trifluoromethyl group affect physicochemical properties, and how is its presence confirmed?

  • Lipophilicity : The CF3 group increases logP, enhancing membrane permeability (measured via shake-flask or HPLC-derived logD7.4) .
  • Metabolic stability : Fluorine’s electron-withdrawing effect reduces oxidative metabolism (assessed via liver microsomal assays) .
  • Analytical confirmation : <sup>19</sup>F NMR (δ -60 to -65 ppm) and FT-IR (C–F stretching ~1150 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What challenges arise in achieving stereochemical purity, and how are they addressed?

  • Racemization risk : Basic conditions during amide coupling can epimerize the chiral center. Mitigate using low-temperature (<5°C) reactions and non-basic coupling agents (e.g., DIC/Oxyma) .
  • Chiral analysis : Use Chiralpak AD-H columns (hexane:isopropanol 90:10, 1 mL/min) to resolve enantiomers (Rt difference >2 min) .
  • Crystallographic validation : Compare experimental X-ray data (e.g., C–C–N–C torsion angles) with computed DFT models to confirm configuration .

Q. How can contradictions in biological activity between enantiomers be resolved?

  • Enantioselective assays : Test R- and S-forms separately in receptor-binding studies (e.g., androgen receptor assays for SARMs) .
  • Molecular docking : Compare binding poses of enantiomers using software like AutoDock (focus on nitro-CF3 aryl interactions) .
  • In vivo PK/PD : Monitor plasma half-life differences (R-form may show 2–3× longer t1/2 due to metabolic stability) .

Q. What advanced methods elucidate hydrogen-bonding and crystal packing?

  • Single-crystal XRD : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds forming chains along the c-axis) .
  • DFT calculations : Optimize crystal packing energy using Gaussian09 (B3LYP/6-31G* basis set) to validate experimental data .
  • Thermal analysis : DSC/TGA to correlate melting points (e.g., 180–185°C) with crystalline stability .

Q. How should SAR studies modify substituents while maintaining synthetic feasibility?

  • Nitro group replacement : Substitute with cyano or sulfonamide (use Pd-catalyzed cross-coupling for aryl halide intermediates) .
  • Acetamidophenoxy variation : Introduce alkyl/ether chains via nucleophilic aromatic substitution (e.g., K2CO3/DMF, 80°C) .
  • CF3 positional isomers : Synthesize 3-CF3-4-NO2 vs. 4-CF3-3-NO2 analogs to assess steric effects .

Q. What quality control protocols ensure batch consistency?

  • HPLC-MS purity : Use C18 columns (ACN/0.1% formic acid gradient) with MS detection (m/z 442.1 [M+H]<sup>+</sup>) .
  • Impurity profiling : Monitor synthesis intermediates (e.g., N-[4-nitro-3-CF3-phenyl]propanamide, CAS 13312-12-4) via LC-UV at 254 nm .
  • Chiral stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) to check racemization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.